molecular formula C18H24N2O2 B2679300 N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide CAS No. 104143-31-9

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide

Cat. No.: B2679300
CAS No.: 104143-31-9
M. Wt: 300.402
InChI Key: JHDOGKAINWZJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a cyclohexenone ring, an amide linkage, and a substituted phenyl group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Cyclohexenone Ring: The initial step often involves the synthesis of the 5,5-dimethyl-3-oxocyclohex-1-enyl moiety. This can be achieved through the aldol condensation of acetone with a suitable aldehyde, followed by cyclization and oxidation reactions.

    Amination Reaction: The cyclohexenone intermediate is then subjected to an amination reaction with an appropriate aniline derivative to introduce the amino group.

    Amide Bond Formation: The final step involves the coupling of the aminophenyl intermediate with 2-methylpropanoyl chloride under basic conditions to form the desired amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the carbonyl group in the cyclohexenone ring to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs with anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Researchers use this compound to investigate biological pathways and molecular interactions, contributing to a better understanding of cellular processes.

Mechanism of Action

The mechanism of action of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
  • N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)butanamide

Uniqueness

Compared to similar compounds, N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropanamide group. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)17(22)20-16-8-6-5-7-15(16)19-13-9-14(21)11-18(3,4)10-13/h5-9,12,19H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOGKAINWZJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.